Temafloxacin

Beschreibung

Eigenschaften

IUPAC Name |

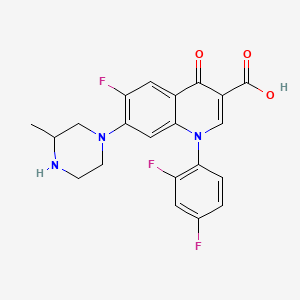

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDHBVNJCZBTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105784-61-0 (hydrochloride) | |

| Record name | Temafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044132 | |

| Record name | Temafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108319-06-8 | |

| Record name | Temafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108319-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WZ12GTT67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Temafloxacin's Mechanism of Action Against DNA Gyrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of temafloxacin, a fluoroquinolone antibiotic, against its primary bacterial target, DNA gyrase. The document details the molecular interactions, conformational changes, and the biochemical consequences of this interaction, supported by experimental protocols and comparative data.

Executive Summary

Introduction to DNA Gyrase

DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for compacting the bacterial chromosome and facilitating DNA replication and transcription.[2] It is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A₂B₂).

-

GyrA Subunit: Responsible for DNA binding and the breakage-reunion activity. It contains the active site tyrosine residue that forms a transient covalent bond with the 5'-phosphate of the cleaved DNA.

-

GyrB Subunit: Possesses ATPase activity, providing the energy for the supercoiling reaction.

The catalytic cycle of DNA gyrase involves the binding of a segment of DNA (the G-segment), its cleavage, the passage of another DNA segment (the T-segment) through the break, and subsequent re-ligation of the G-segment.

Molecular Mechanism of this compound Action

This compound, as a fluoroquinolone, does not bind to DNA gyrase or DNA alone but rather to the complex formed between the two.[4] The interaction stabilizes the DNA-gyrase cleavage complex, a key intermediate in the enzyme's catalytic cycle.

The Ternary Complex: this compound-Gyrase-DNA

The bactericidal activity of this compound stems from the formation of a stable ternary complex with DNA gyrase and DNA. This complex effectively poisons the enzyme, preventing the re-ligation of the cleaved DNA strands. The key molecular interactions within this complex are understood to involve:

-

Water-Metal Ion Bridge: A magnesium ion (Mg²⁺) plays a crucial role in mediating the interaction between the fluoroquinolone and the enzyme.[2] This ion is coordinated by water molecules, which in turn form hydrogen bonds with specific amino acid residues in the GyrA subunit, typically Serine at position 83 and Aspartic acid or Glutamic acid at position 87 (E. coli numbering).

-

Quinolone Resistance-Determining Region (QRDR): The primary binding site for fluoroquinolones is a region on the GyrA subunit known as the QRDR. Mutations in this region are a common cause of fluoroquinolone resistance.

-

Interaction with GyrB: While the primary interactions are with GyrA, the C-7 substituent of the fluoroquinolone molecule extends towards the GyrB subunit, and interactions with residues in this subunit also contribute to the binding affinity.

Conformational Changes

The binding of this compound to the DNA-gyrase complex induces a specific conformational change in the enzyme. This change is distinct from the "open-gate" state of the enzyme and is characterized by the protection of the C-terminal 47-kDa domain of the GyrB protein from proteolytic cleavage.[5] This altered conformation traps the enzyme in the cleavage complex, preventing the progression of the catalytic cycle.

A diagram illustrating the signaling pathway of this compound's action on DNA gyrase is presented below.

Quantitative Data on Fluoroquinolone Inhibition of DNA Gyrase

While specific IC₅₀ (half maximal inhibitory concentration) or Kᵢ (inhibition constant) values for this compound against purified DNA gyrase are not readily found in the surveyed scientific literature, data for other clinically relevant fluoroquinolones provide a valuable comparative context for its potency. The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of an enzyme's activity in vitro.

| Fluoroquinolone | Target Organism | IC₅₀ (µg/mL) | Reference |

| Ciprofloxacin | Escherichia coli | 0.45 | [6] |

| Levofloxacin | Enterococcus faecalis | 28.1 | [7] |

| Sparfloxacin | Enterococcus faecalis | 25.7 | [7] |

| Gatifloxacin | Enterococcus faecalis | 5.60 | [7] |

| Sitafloxacin | Enterococcus faecalis | 1.38 | [7] |

| Ciprofloxacin | Staphylococcus aureus | 61.7 | [1] |

| Moxifloxacin | Staphylococcus aureus | 27.5 | [1] |

| Gemifloxacin | Staphylococcus aureus | 5.6 | [1] |

Note: IC₅₀ values can vary depending on the specific assay conditions and the source of the enzyme.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of fluoroquinolones with DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (GyrA and GyrB subunits)

-

Relaxed circular plasmid DNA (e.g., pBR322)

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

This compound or other test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)

-

Agarose (B213101) gel (1%)

-

Electrophoresis buffer (e.g., TBE)

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures on ice. For a 30 µL reaction, combine:

-

6 µL of 5x Assay Buffer

-

0.5 µg of relaxed pBR322 DNA

-

Variable concentrations of this compound (or solvent control)

-

Nuclease-free water to a final volume of 27 µL.

-

-

Initiate the reaction by adding 3 µL of a pre-determined concentration of DNA gyrase.

-

Incubate the reactions at 37°C for 30-60 minutes.

-

Terminate the reactions by adding 6 µL of Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA topoisomers.

-

Stain the gel with a DNA staining agent and visualize using a gel imaging system.

-

Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition. The IC₅₀ is the concentration of the compound that results in 50% inhibition of supercoiling activity compared to the no-drug control.

A workflow for the DNA gyrase supercoiling inhibition assay is depicted below.

DNA Gyrase-Mediated Cleavage Assay

This assay measures the ability of a compound to stabilize the cleavage complex, resulting in the linearization of plasmid DNA.

Materials:

-

Purified DNA gyrase

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay Buffer (similar to the supercoiling assay, but ATP may be omitted)

-

This compound or other test compounds

-

SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)

-

Proteinase K solution (e.g., 20 mg/mL)

-

Stop Solution/Loading Dye

-

Agarose gel (1%)

-

Electrophoresis buffer

-

DNA staining agent

-

Gel imaging system

Procedure:

-

Prepare reaction mixtures (20 µL) containing assay buffer, supercoiled pBR322 DNA, and various concentrations of this compound.

-

Add DNA gyrase to initiate the reaction.

-

Incubate at 37°C for 30-60 minutes to allow the formation of cleavage complexes.

-

Add SDS to a final concentration of 1% and proteinase K to a final concentration of 1 mg/mL to denature the gyrase and digest the protein, respectively. This traps the cleavage complex.

-

Incubate at 37°C for an additional 30 minutes.

-

Add Stop Solution/Loading Dye.

-

Analyze the products by agarose gel electrophoresis.

-

Visualize and quantify the amount of linear DNA, which is indicative of stabilized cleavage complexes.

Conclusion

This compound's mechanism of action against DNA gyrase is a classic example of fluoroquinolone activity, involving the poisoning of the enzyme through the stabilization of a DNA-gyrase cleavage complex. This leads to the accumulation of lethal double-strand breaks in the bacterial chromosome. While specific quantitative inhibitory data for this compound is sparse, the well-established protocols for DNA gyrase supercoiling and cleavage assays provide a robust framework for its characterization and for the development of novel gyrase inhibitors. The detailed understanding of the molecular interactions within the ternary complex continues to guide the design of new antibacterial agents that can overcome existing resistance mechanisms.

References

- 1. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Gyrase as a Target for Quinolones [mdpi.com]

- 3. Mechanisms and frequency of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory activities of quinolones against DNA gyrase and topoisomerase IV purified from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nybomycin Inhibits both Fluoroquinolone-Sensitive and Fluoroquinolone-Resistant Escherichia coli DNA Gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Silico Evaluation of New Fluoroquinolones as Possible Inhibitors of Bacterial Gyrases in Resistant Gram-Negative Pathogens [mdpi.com]

- 7. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

The Precipitous Withdrawal of Temafloxacin: A Technical Analysis

For Immediate Release: An In-depth Technical Guide

Shanghai, China – December 19, 2025 – The history of pharmaceutical development is punctuated by cautionary tales, and few are as stark as the rapid market withdrawal of the fluoroquinolone antibiotic, Temafloxacin (marketed as Omniflox). Approved by the U.S. Food and Drug Administration (FDA) in January 1992, it was voluntarily withdrawn by its manufacturer, Abbott Laboratories, a mere four months later in June 1992, following reports of severe and, in some cases, fatal adverse reactions.[1][2] This technical guide provides a comprehensive overview of the events leading to this compound's withdrawal, an analysis of the adverse drug reactions, and a review of the toxicological mechanisms believed to be responsible.

A Promising Antibiotic's Rapid Downfall: A Timeline of Events

This compound was developed as a broad-spectrum antibiotic for treating lower respiratory tract, genitourinary, and skin infections.[1][2] Its market entry was anticipated to be a significant event for Abbott Laboratories. However, the timeline from its approval to its withdrawal was remarkably short:

-

January 30, 1992: The FDA approves this compound for marketing in the United States.[1]

-

February - May 1992: The drug becomes commercially available. During this period, reports of serious adverse events begin to accumulate.

-

Early May 1992: Abbott Laboratories submits the first 15-day adverse reaction reports of hemolytic anemia to the FDA.[3]

-

Late May 1992: Reports of other serious side effects, including kidney and liver dysfunction, emerge.[3]

-

May 29, 1992: Abbott meets with the FDA and agrees to halt a major promotional campaign.[3]

-

June 4, 1992: A consensus is reached among FDA medical staff to withdraw the antibiotic.[3]

-

June 5, 1992: Abbott Laboratories announces the voluntary worldwide withdrawal of this compound from the market.[1][4]

Contrasting Pictures: Pre-market Clinical Trials vs. Post-market Surveillance

A critical aspect of the this compound case is the stark contrast between the safety profile observed in pre-market clinical trials and the devastating adverse events reported during its short time on the market.

Pre-market Clinical Trial Safety Data

Phase I, II, and III clinical trials involving 753 and 2,602 patients, respectively, suggested that this compound was at least as safe as comparator drugs.[5] The most frequently reported adverse events were gastrointestinal in nature and were generally mild to moderate in severity.[1][5]

| Adverse Event Category | This compound (%) | Quinolone Comparators (%) | Non-Quinolone Comparators (%) |

| Gastrointestinal | 13.4 | 15.7 | 11.6 |

Table 1: Incidence of Gastrointestinal Adverse Events in Phase II and III Clinical Trials. [5]

Post-market Surveillance and the Emergence of "this compound Syndrome"

Within four months of its launch, approximately 50 to 100 serious adverse reaction reports, including three deaths, were reported in the United States.[1][2] These events were collectively termed "this compound Syndrome" and were characterized by a complex of severe reactions.

| Adverse Event | Percentage of 95 Reported Cases of Hemolysis |

| New-onset Renal Dysfunction | 57% |

| Requirement for Dialysis | 63% (of those with renal dysfunction) |

| Coagulopathy | 35% |

| Hepatic Dysfunction | 51% |

| Central Nervous System Complications | 4% |

| Fatalities | 2% |

Table 2: Clinical Features of "this compound Syndrome" based on a review of 95 spontaneous reports of hemolysis submitted to the FDA.

The Science Behind the Syndrome: Toxicological Mechanisms

The leading hypothesis for the severe adverse reactions associated with this compound is an immune-mediated response, specifically drug-induced immune hemolytic anemia (DIIHA) through the formation of immune complexes.

Proposed Mechanism: Immune Complex Formation

This mechanism suggests that this compound, or a metabolite, acts as a hapten, binding to a carrier protein, likely on the surface of red blood cells. This drug-protein complex is then recognized as foreign by the immune system, leading to the production of antibodies (IgG or IgM). Upon subsequent exposure to the drug, these antibodies bind to the drug-protein complex on red blood cells, forming immune complexes that activate the complement system, leading to the rapid destruction of red blood cells (hemolysis).

Experimental Protocols for Investigation

The investigation of drug-induced immune hemolytic anemia (DIIHA) involves a series of hematological and immunological tests. While the specific protocols used for this compound are not publicly available, the following represents a standard experimental workflow for such an investigation.

Protocol for Diagnosis of Drug-Induced Immune Hemolytic Anemia

-

Patient History and Physical Examination: A thorough medical history is taken, focusing on the timing of drug administration and the onset of symptoms. A physical examination may reveal signs of anemia (pallor, fatigue) and hemolysis (jaundice, dark urine).

-

Complete Blood Count (CBC) and Peripheral Blood Smear: The CBC will typically show a normocytic, normochromic anemia with an elevated reticulocyte count, indicating a compensatory increase in red blood cell production. The peripheral blood smear may show spherocytes, polychromasia, and nucleated red blood cells.

-

Biochemical Tests for Hemolysis:

-

Lactate Dehydrogenase (LDH): Elevated levels indicate tissue damage, including hemolysis.

-

Unconjugated Bilirubin: Increased levels result from the breakdown of heme.

-

Haptoglobin: Decreased levels are seen as haptoglobin binds to free hemoglobin released from hemolyzed red blood cells.

-

-

Direct Antiglobulin Test (DAT) / Direct Coombs Test: This is a crucial test to detect antibodies and/or complement components attached to the patient's red blood cells.

-

Patient's red blood cells are washed to remove unbound antibodies.

-

Antihuman globulin (Coombs reagent) is added.

-

Agglutination of the red blood cells indicates a positive result, confirming the presence of bound antibodies or complement.

-

-

Indirect Antiglobulin Test (IAT) / Indirect Coombs Test: This test detects antibodies in the patient's serum.

-

Patient's serum is incubated with reagent red blood cells.

-

The red blood cells are washed.

-

Antihuman globulin is added.

-

Agglutination indicates the presence of circulating antibodies.

-

-

Drug-Dependent Antibody Studies: To specifically implicate a drug, variations of the DAT and IAT are performed in the presence and absence of the suspected drug.

The Regulatory Response: A Swift and Decisive Action

The rapid withdrawal of this compound highlights the critical role of post-marketing surveillance in ensuring drug safety. The FDA's Adverse Event Reporting System (AERS) was instrumental in identifying the cluster of severe reactions that were not apparent in pre-market trials.

Conclusion: Lessons Learned from this compound

The case of this compound serves as a powerful reminder of the limitations of pre-market clinical trials in detecting rare but severe adverse drug reactions. It underscores the indispensable value of robust post-marketing surveillance systems and the importance of swift regulatory action when a clear safety signal emerges. For researchers and drug development professionals, the this compound story is a compelling case study in pharmacovigilance and the complex interplay between a drug's chemistry, the patient's immune system, and the regulatory framework designed to protect public health. The rapid and decisive action taken by Abbott Laboratories, in conjunction with the FDA, likely prevented a much larger public health crisis.

References

- 1. ABBOTT WITHDRAWAL OF OMNIFLOX FOLLOWS 50 SERIOUS ADVERSE REACTIONS [insights.citeline.com]

- 2. Why Was this compound Pulled From the Market? [longwoodpharmacy.com]

- 3. ABBOTT OMNIFLOX HEMOLYTIC ANEMIA REPORTS FIRST REACHED FDA IN EARLY MAY; ABBOTT HAS NO PLANS TO RESURRECT PRODUCT FOLLOWING JUNE 5 WITHDRAWAL [insights.citeline.com]

- 4. cdn.who.int [cdn.who.int]

- 5. Assessment of adverse events during drug development: experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Chemical Structure of Temafloxacin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temafloxacin is a broad-spectrum fluoroquinolone antibiotic. This document provides a detailed overview of its chemical structure and a comprehensive guide to an alternative, efficient synthetic route. The synthesis section includes detailed experimental protocols, a quantitative summary of reaction steps, and characterization data for key intermediates and the final product. Additionally, this guide illustrates the synthetic workflow and the drug's mechanism of action through diagrams.

Chemical Structure of this compound

This compound, systematically named (±)-1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, is a racemic mixture.[1] Its chemical structure is characterized by a quinolone core, substituted with a difluorophenyl group at the N-1 position, a fluorine atom at C-6, a 3-methylpiperazinyl group at C-7, and a carboxylic acid at C-3.

-

Molecular Formula: C₂₁H₁₈F₃N₃O₃

-

Molar Mass: 417.38 g/mol

-

CAS Number: 108319-06-8

Synthesis of this compound Hydrochloride

An alternative and efficient synthesis of this compound hydrochloride has been developed, offering an overall yield of 35.6%, a significant improvement over previously reported methods (20.8%).[2] This synthetic pathway avoids the need for low-temperature reactions, making it more suitable for large-scale production.[2] The key features of this synthesis are the use of the readily available 2,4,5-trifluoroacetophenone as a starting material and a regioselective displacement of the 4-fluoro group with 2-methylpiperazine (B152721) to form a key intermediate in high yield.[2]

Synthetic Workflow

The following diagram illustrates the key steps in the alternative synthesis of this compound.

Caption: Synthetic workflow for this compound Hydrochloride.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound Hydrochloride.

| Step | Product Name | Starting Material | Reagents and Conditions | Yield (%) | Melting Point (°C) |

| 1 | 2,5-Difluoro-4-(3-methyl-1-piperazinyl)acetophenone hydrochloride (12) | A | 2-Methylpiperazine, Pyridine, Triethylamine, HCl | 92 | >250 |

| 2 | 1-tert-Butyl 3-methyl-4-[4-acetyl-2,5-difluoro-phenyl]piperazine-1-carboxylate (13) | 12 | Di-tert-butyl dicarbonate, Triethylamine, Methylene Chloride | 95 | 108-110 |

| 3 | Ethyl 2-[4-(4-tert-butoxycarbonyl-3-methylpiperazin-1-yl)-2,5-difluorobenzoyl]acetate (14) | 13 | Sodium Hydride, Diethyl Carbonate | 63 | - |

| 4 | Ethyl 7-(4-tert-butoxycarbonyl-3-methylpiperazin-1-yl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylate (16) | 14 | 1. Triethylorthoformate, Acetic Anhydride; 2. 2,4-Difluoroaniline; 3. Sodium Hydride, THF | 72 | 120-123 |

| 5 | This compound Hydrochloride (4) | 16 | 6 N HCl, Acetic Acid | 98 | >300 |

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of this compound Hydrochloride.[2]

Step 1: Synthesis of 2,5-Difluoro-4-(3-methyl-1-piperazinyl)acetophenone hydrochloride (12)

A mixture of 2,4,5-trifluoroacetophenone (10 g, 57.5 mmol), 2-methylpiperazine (17.25 g, 172.5 mmol), and triethylamine (17.4 g, 172.5 mmol) in pyridine (100 mL) is heated at reflux for 24 hours. The mixture is then concentrated under reduced pressure. The residue is dissolved in 2 N HCl and washed with ether. The aqueous layer is made basic with 50% sodium hydroxide (B78521) and extracted with methylene chloride. The organic layer is dried and concentrated. The resulting oil is dissolved in ethanol (B145695), and an excess of ethanolic HCl is added to yield the hydrochloride salt (13.4 g, 92%).

-

IR (KBr): 1660 cm⁻¹ (CO)

-

¹H NMR (DMSO-d₆) δ: 1.39 (d, J = 6.5 Hz, 3H, CH₃), 2.53 (d, J = 4.8 Hz, 3H, COCH₃), 3.14 (m, 4H, NCH₂), 3.40 (m, 1H, NCH), 3.68 (m, 2H, NCH₂), 7.08 (dd, 1H, aromatic H), 7.54 (dd, 1H, aromatic H), 9.45 (bs, 1H, NH).

-

Anal. Calcd. for C₁₃H₁₇ClF₂N₂O: C, 53.71; H, 5.89; N, 9.64. Found: C, 53.48; H, 5.77; N, 9.50.

Step 2: Synthesis of 1-tert-Butyl 3-methyl-4-[4-acetyl-2,5-difluoro-phenyl]piperazine-1-carboxylate (13)

To a solution of 2,5-difluoro-4-(3-methyl-1-piperazinyl)acetophenone hydrochloride (12) (5 g, 17.2 mmol) in methylene chloride (100 mL) at 0°C is added triethylamine (3.8 g, 37.8 mmol), followed by di-tert-butyl dicarbonate (4.1 g, 18.9 mmol). The mixture is stirred at room temperature for 1.5 hours and then washed with water, dried, and concentrated to yield the product (5.8 g, 95%).

-

IR (KBr): 1680, 1695 cm⁻¹ (CO)

-

¹H NMR (CDCl₃) δ: 1.20 (d, J = 7 Hz, 3H, CH₃), 1.50 (s, 9H, C(CH₃)₃), 2.58 (d, J = 5 Hz, 3H, COCH₃), 2.7-4.5 (m, 7H, piperazine (B1678402) H), 6.58 (dd, 1H, aromatic H), 7.55 (dd, 1H, aromatic H).

-

Anal. Calcd. for C₁₈H₂₄F₂N₂O₃: C, 61.35; H, 6.86; N, 7.95. Found: C, 61.54; H, 6.94; N, 7.82.

Step 3: Synthesis of Ethyl 2-[4-(4-tert-butoxycarbonyl-3-methylpiperazin-1-yl)-2,5-difluorobenzoyl]acetate (14)

To a solution of compound 13 (3.6 g, 10.17 mmol) in diethyl carbonate (50 mL) is added sodium hydride (60% in oil suspension, 0.853 g, 21.3 mmol) at room temperature under a nitrogen atmosphere. The temperature is raised to 80°C, and one drop of ethanol is added. After 1 hour, the mixture is cooled, and acetic acid (2 mL) is added. The mixture is concentrated, and the residue is partitioned between ether and water. The organic layer is separated, dried, and concentrated. Flash chromatography (silica gel, 1:7 ethyl acetate (B1210297)/hexane) yields the product (2.72 g, 63%).

-

Anal. Calcd. for C₂₁H₂₈F₂N₂O₅: C, 59.14; H, 6.62; N, 6.57. Found: C, 59.43; H, 6.69; N, 6.55.

Step 4: Synthesis of Ethyl 7-(4-tert-butoxycarbonyl-3-methylpiperazin-1-yl)-6-fluoro-1-(2,4-difluorophenyl)-1,4-dihydro-4-oxoquinoline-3-carboxylate (16)

A mixture of compound 14 (1 g, 2.3 mmol), acetic anhydride (0.96 g, 9.4 mmol), and triethylorthoformate (0.7 g, 4.7 mmol) is heated at 110°C for 2 hours, with the removal of ethyl acetate formed during the reaction. The mixture is evaporated to an oil, which is dissolved in methylene chloride (25 mL). 2,4-Difluoroaniline (0.33 g, 2.6 mmol) in methylene chloride (5 mL) is added. After 1.5 hours, the solution is evaporated. The residue is dissolved in tetrahydrofuran. To this cold solution, a 60% sodium hydride-in-oil suspension (0.105 g, 2.6 mmol) is slowly added. The mixture is heated at reflux for 2 hours under a nitrogen atmosphere and then cooled. A few drops of acetic acid are added, and the mixture is concentrated. The residue is dissolved in methylene chloride, washed with water, and dried. Column chromatography (silica, 3% methanol (B129727) in methylene chloride) yields the product (0.92 g, 72% from 14).

-

IR (KBr): 1625, 1725 cm⁻¹ (CO)

-

Anal. Calcd. for C₂₈H₃₀F₃N₃O₅: C, 59.46; H, 5.52; N, 7.43. Found: C, 59.28; H, 5.79; N, 7.24.

Step 5: Synthesis of this compound Hydrochloride (4)

To a solution of compound 16 (0.26 g, 0.47 mmol) in acetic acid (1 mL) at 100°C under a nitrogen atmosphere is added 6 N HCl (10 mL). The mixture is heated at 100°C for 2.5 hours and then concentrated. The residue is crystallized from ethanol-water to yield the final product (0.212 g, 98%).

-

IR (KBr): 1625, 1725 cm⁻¹ (CO)

Mechanism of Action

The bactericidal action of this compound results from its interference with the activity of two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] These enzymes are crucial for the replication, transcription, and repair of bacterial DNA.

-

In Gram-negative bacteria , the primary target for quinolones like this compound is DNA gyrase.

-

In Gram-positive bacteria , topoisomerase IV is the preferential target.

By inhibiting these enzymes, this compound leads to strand breakage of the bacterial chromosome, preventing DNA supercoiling and resealing, which ultimately inhibits DNA replication and transcription, leading to bacterial cell death.[3]

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of this compound.

Caption: Mechanism of action of this compound.

References

The Pharmacokinetics and Bioavailability of Temafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Temafloxacin is a fluoroquinolone antibacterial agent with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. Understanding its pharmacokinetic profile and bioavailability is crucial for optimal dosing strategies and effective clinical application. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by quantitative data from various clinical studies, detailed experimental protocols, and visualizations of its pharmacokinetic workflow.

Pharmacokinetic Profile of this compound

The pharmacokinetics of this compound have been extensively studied in healthy volunteers and specific patient populations. The drug exhibits linear and predictable pharmacokinetics over a range of doses.

Bioavailability and Absorption

This compound is well-absorbed after oral administration, with an average bioavailability exceeding 90%, indicating minimal first-pass metabolism. The absorption is characterized by little inter-subject variability.

Effect of Food: The concomitant administration of food has a slight enhancing effect on the absorption of this compound. However, this effect is not considered clinically significant, and therefore, this compound can be administered without regard to meals.

Administration via Nasogastric Tube: Studies in healthy male volunteers have shown that the relative bioavailability of this compound administered as a crushed tablet suspended in water through a nasogastric tube, with or without an enteral feeding solution, is equivalent to that of an intact oral tablet[1].

Distribution

This compound exhibits good penetration into a variety of body tissues and fluids, a key factor in its efficacy for treating infections at different sites. Concentrations in respiratory tissues, nasal secretions, tonsils, prostate, semen, bone, and blister fluid have been found to be similar to or greater than concurrent serum concentrations.

Metabolism

Metabolism of this compound is a minor route of elimination. The primary metabolic pathways involve glucuronidation and oxidation of the piperazine (B1678402) ring. These metabolites, along with their conjugates, account for a small fraction (5 to 8%) of the administered dose excreted in the urine[2].

Excretion

The primary route of elimination for this compound is renal excretion of the unchanged drug. Approximately 57% to 60% of an orally administered dose is recovered unchanged in the urine[2][3]. Elimination occurs through a combination of glomerular filtration and tubular secretion. Non-renal clearance, which includes metabolism, biliary secretion of the unchanged drug, and likely transintestinal elimination, accounts for the remainder of the drug's clearance[3].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound from single and multiple-dose studies in healthy adult volunteers.

Table 1: Single Oral Dose Pharmacokinetics of this compound in Healthy Volunteers

| Dose (mg) | Cmax (µg/mL) (Mean ± SD) | Tmax (h) (Range) |

| 100 | 0.98 ± 0.26 | 1.25 - 3.5 |

| 200 | 1.61 ± 0.57 | 1.25 - 3.5 |

| 400 | 2.43 ± 0.56 | 1.25 - 3.5 |

| 600 | 3.87 ± 0.64 | 1.25 - 3.5 |

| 800 | 4.54 ± 1.03 | 1.25 - 3.5 |

| 1000 | 6.67 ± 0.74 | 1.25 - 3.5 |

Data sourced from a study in healthy volunteers.

Table 2: Multiple Oral Dose (Every 12 hours for 7 days) Pharmacokinetics of this compound in Healthy Volunteers

| Dose (mg) | Steady-State Cmax (µg/mL) | Steady-State Cmin (µg/mL) |

| 100 | ~1.0 | ~0.5 |

| 200 | ~2.0 | ~1.0 |

| 300 | ~3.0 | ~1.5 |

| 400 | ~4.0 | ~2.0 |

| 600 | ~6.0 | ~3.0 |

| 800 | ~8.0 | ~4.0 |

Steady-state concentrations were found to be proportional to the dose, averaging slightly over 1.0 µg/mL for Cmax and 0.5 µg/mL for Cmin per 100 mg administered[4].

Table 3: General Pharmacokinetic Parameters of this compound

| Parameter | Value (Mean ± SD where available) | Notes |

| Bioavailability | >90% | |

| Half-life (t½) | 7.7 ± (not specified) hours (single dose) | |

| 8.4 hours (multiple dose) | ||

| Total Clearance (CL) | 223 mL/min (single dose) | |

| 197 mL/min (multiple dose) | ||

| Renal Clearance (CLR) | 125 mL/min (single dose) | |

| 119 mL/min (multiple dose) | ||

| Non-renal Clearance | 78 mL/min (multiple dose) | |

| Fraction Excreted Unchanged in Urine | 57 ± 11% |

Experimental Protocols

Clinical Study Design: Single and Multiple-Dose Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of single and multiple oral doses of this compound in healthy volunteers.

Study Design: These studies were typically open-label, dose-escalation trials.

-

Participants: Healthy adult male and female volunteers.

-

Single-Dose Protocol:

-

Volunteers received a single oral dose of this compound (ranging from 100 mg to 1000 mg) after an overnight fast.

-

Blood samples were collected at pre-dose and at various time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).

-

Urine was collected in fractions over a 48-hour period.

-

-

Multiple-Dose Protocol:

-

Volunteers received oral doses of this compound (ranging from 100 mg to 800 mg) every 12 hours for 7 days.

-

Blood samples were collected to determine steady-state peak (Cmax) and trough (Cmin) concentrations.

-

A full pharmacokinetic profile was often determined after the first and last doses.

-

-

Washout Period: An adequate washout period was implemented between different dose administrations in crossover designs.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Objective: To quantify this compound concentrations in biological matrices (plasma and urine).

Method: A reversed-phase high-performance liquid chromatographic method with fluorescence detection was commonly employed.

-

Sample Preparation (Plasma):

-

An internal standard is added to the plasma sample.

-

Proteins are precipitated by adding a reagent such as acetonitrile.

-

The sample is centrifuged, and the supernatant is collected.

-

In some protocols, an ultrafiltration step is performed after the addition of a displacing reagent containing sodium dodecyl sulfate (B86663) and acetonitrile.

-

-

Sample Preparation (Urine):

-

Urine samples are diluted with an appropriate buffer.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase analytical column (e.g., C18).

-

Mobile Phase: An ion-pair chromatographic mobile phase was often used.

-

Detection: Fluorescence detection.

-

-

Validation: The method was validated for linearity, precision, accuracy, and sensitivity. The limit of quantitation was typically in the low ng/mL range.

Visualizations

Pharmacokinetic Workflow of this compound

The following diagram illustrates the absorption, distribution, metabolism, and excretion (ADME) of this compound in the human body.

Caption: ADME pathway of this compound.

Experimental Workflow for Pharmacokinetic Analysis

This diagram outlines the key steps involved in a typical clinical pharmacokinetic study of this compound.

Caption: Pharmacokinetic study workflow.

References

- 1. The relative bioavailability of this compound administered through a nasogastric tube with and without enteral feeding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of food on the bioavailability of this compound. A review of 3 studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

Temafloxacin's Spectrum of Activity Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in-vitro activity of temafloxacin, a fluoroquinolone antibiotic, against a range of clinically relevant gram-positive bacteria. The document summarizes key quantitative data on its efficacy, details the experimental protocols for susceptibility testing, and illustrates the underlying mechanism of action.

In-Vitro Susceptibility of Gram-Positive Bacteria to this compound

This compound has demonstrated potent in-vitro activity against a variety of gram-positive cocci. Its efficacy, as measured by the Minimum Inhibitory Concentration (MIC), has been compared to other fluoroquinolones, revealing enhanced activity against several key pathogens.[1][2]

Comparative Efficacy

Studies have shown that this compound is more active than ciprofloxacin (B1669076) and ofloxacin (B1677185) against organisms such as Staphylococcus aureus (both oxacillin-sensitive and -resistant strains) and Streptococcus pneumoniae.[1] Specifically, the MIC90 of this compound was found to be at least four-fold lower than that of ciprofloxacin and ofloxacin for viridans streptococci and penicillin-susceptible pneumococci.[2]

Quantitative Susceptibility Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various gram-positive bacteria, providing a quantitative measure of its in-vitro potency. The data is presented as MIC50 (the concentration required to inhibit the growth of 50% of isolates) and MIC90 (the concentration required to inhibit the growth of 90% of isolates).

| Bacterial Species | Strain Type | MIC50 (mg/L) | MIC90 (mg/L) | Source(s) |

| Staphylococcus aureus | Oxacillin-Sensitive (OSSA) | ≤0.12 | ≤0.12 | [1][2] |

| Staphylococcus aureus | Oxacillin-Resistant (ORSA) | ≤0.12 | ≤0.12 | [1][2] |

| Coagulase-Negative Staphylococci | Methicillin-Susceptible | ≤0.12 | ≤0.12 | [2] |

| Coagulase-Negative Staphylococci | Methicillin-Resistant | ≤0.12 | 1.0 | [2] |

| Streptococcus pneumoniae | Penicillin-Susceptible | 0.25 | 0.76 | [1][2] |

| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 | 1.0 | [1] |

| Viridans Streptococci | - | 0.25 | 0.5 | [2] |

| Enterococcus faecalis | - | 2.0 | 4.0-8.0 | [2] |

Experimental Protocols for Susceptibility Testing

The determination of this compound's in-vitro activity against gram-positive bacteria is primarily conducted using standardized broth microdilution and agar (B569324) dilution methods. These techniques are performed in accordance with guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and accuracy of results.[3][4]

Broth Microdilution Method

This method involves testing a microorganism's susceptibility to a range of antibiotic concentrations in a liquid medium.[5]

Protocol:

-

Preparation of Antimicrobial Solutions: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations. These dilutions are then dispensed into the wells of a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial colonies are isolated from an overnight culture on an appropriate agar medium. A bacterial suspension is prepared in a sterile saline solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[6][7]

-

Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound. Control wells, including a growth control (no antibiotic) and a sterility control (no bacteria), are also included. The plate is then incubated at 35°C for 16-20 hours in ambient air.[6] For fastidious organisms like Streptococcus pneumoniae, incubation may be performed in an atmosphere of 5% CO₂.[8]

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth.[9]

Agar Dilution Method

In this method, the antimicrobial agent is incorporated directly into the agar medium.[10][11]

Protocol:

-

Preparation of Antimicrobial Plates: A stock solution of this compound is prepared and serial twofold dilutions are made. A specific volume of each dilution is then added to molten Mueller-Hinton Agar (MHA) and poured into petri dishes.[12] This creates a series of plates with varying concentrations of the antibiotic.

-

Inoculum Preparation: A bacterial suspension is prepared and standardized to a 0.5 McFarland standard as described for the broth microdilution method.

-

Inoculation and Incubation: The standardized bacterial suspension is then spot-inoculated onto the surface of the agar plates, with each spot containing approximately 10⁴ colony-forming units (CFU).[10] The plates are then incubated at 35°C for 16-20 hours.[10]

-

MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of this compound that prevents the growth of the bacterial colonies.[10]

Mechanism of Action and Cellular Consequences

This compound, like other fluoroquinolones, exerts its bactericidal effect by targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[13] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

Inhibition of DNA Gyrase and Topoisomerase IV

In gram-positive bacteria, topoisomerase IV is often the primary target of fluoroquinolones.[14][15] this compound binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks.[13] DNA gyrase, which is responsible for introducing negative supercoils into the DNA, is also inhibited, further disrupting DNA replication and transcription.

Downstream Cellular Events

The inhibition of these essential enzymes triggers a cascade of events within the bacterial cell, ultimately leading to cell death. The accumulation of double-strand DNA breaks activates the SOS response, a DNA repair system.[16] However, the extensive DNA damage caused by this compound often overwhelms this repair mechanism, leading to chromosomal fragmentation and the cessation of essential cellular processes.[17]

Experimental Workflow for MIC Determination

The process of determining the Minimum Inhibitory Concentration (MIC) of this compound follows a standardized workflow to ensure accurate and reproducible results.

References

- 1. The in-vitro activity of this compound, against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In-vitro activity of this compound for gram-positive pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. woah.org [woah.org]

- 4. iacld.com [iacld.com]

- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. rr-asia.woah.org [rr-asia.woah.org]

- 8. Broth microdilution and E-test for determining fluoroquinolone activity against Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 10. Agar dilution - Wikipedia [en.wikipedia.org]

- 11. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rr-asia.woah.org [rr-asia.woah.org]

- 13. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Targeting bacterial topoisomerase I to meet the challenge of finding new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Activity of Temafloxacin Against Anaerobic Bacteria: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro activity of the fluoroquinolone antibiotic, Temafloxacin, against a range of anaerobic bacteria. The data and protocols presented are compiled from peer-reviewed scientific literature to support research and development efforts in the field of antimicrobial agents.

Quantitative Susceptibility Data

The in-vitro efficacy of this compound against various anaerobic bacterial isolates has been evaluated in several studies. The data, primarily derived from agar (B569324) dilution methodologies, is summarized below. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency, with MIC50 and MIC90 values representing the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

| Bacterial Species/Group | Number of Isolates | This compound MIC Range (mg/L) | This compound MIC50 (mg/L) | This compound MIC90 (mg/L) | Reference |

| Bacteroides fragilis group | 87 | Not Specified | Not Specified | Not Specified | [1][2][3] |

| Bacteroides fragilis | 62 | Not Specified | Not Specified | Not Specified | [1][2][3] |

| Other Bacteroides species | 31 | Not Specified | Not Specified | Not Specified | [1][2][3] |

| Fusobacterium species | 66 | Not Specified | Not Specified | Not Specified | [1][2][3] |

| Peptostreptococcus species | 24 | Not Specified | Not Specified | Not Specified | [1][2][3] |

| Clostridium perfringens | Not Specified | Not Specified | 0.5 | Not Specified | [4] |

| Bacteroides fragilis | Not Specified | Not Specified | 2 | Not Specified | [4] |

Summary of Susceptibility at Breakpoint Concentrations:

| Bacterial Species/Group | Number of Isolates | % Susceptible at 4 mg/L this compound | Reference |

| Bacteroides fragilis group | 87 | 94% | [1][2][3] |

| Bacteroides fragilis | 62 | 97% | [1][2][3] |

| Other Bacteroides species | 31 | 97% | [1][2][3] |

| Fusobacterium species | 66 | 88% | [1][2][3] |

| Peptostreptococcus species | 24 | 96% | [1][2][3] |

| Clostridium species | Not Specified | 80% | [5] |

Experimental Protocols

The determination of in-vitro activity of this compound against anaerobic bacteria has been predominantly conducted using the Wadsworth agar dilution technique.[1][2][3][5]

Wadsworth Agar Dilution Method for Anaerobic Susceptibility Testing

This method is a standardized procedure for determining the MIC of antimicrobial agents against anaerobic bacteria.

1. Media Preparation:

-

Medium: Brucella-lysed sheep blood agar is the standard medium used.[1][2][3]

-

Antimicrobial Agent Incorporation: Serial twofold dilutions of this compound are prepared and added to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

Bacterial Culture: Anaerobic bacteria are grown in an appropriate broth medium or on solid media to achieve a suitable turbidity, corresponding to a specific bacterial density (e.g., a 0.5 McFarland standard).

-

Inoculum Standardization: The bacterial suspension is diluted to achieve a final inoculum concentration of approximately 10^5 colony-forming units (CFU) per spot on the agar plate.

3. Inoculation:

-

A multipoint inoculator is typically used to deliver a standardized volume of each bacterial suspension onto the surface of the agar plates containing the different concentrations of this compound.

4. Incubation:

-

Atmosphere: The inoculated plates are incubated in an anaerobic environment. This can be achieved using an anaerobic chamber or GasPak jars.[1]

-

Temperature: Incubation is carried out at 37°C.[1]

-

Duration: The plates are incubated for 48 hours.[1]

5. Determination of MIC:

-

After incubation, the plates are examined for bacterial growth.

-

The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth, or that allows for the growth of only a single discrete colony or a faint haze.[1]

Visualized Experimental Workflow

Caption: Workflow for determining the MIC of this compound against anaerobic bacteria.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II).[6] This enzyme is crucial for the supercoiling and uncoiling of DNA, processes that are essential for DNA replication, transcription, and repair.[6] By targeting DNA gyrase, this compound disrupts these fundamental cellular processes, leading to bacterial cell death. Resistance to fluoroquinolones typically arises from spontaneous mutations in the genes encoding DNA gyrase.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. In-vitro activity of this compound against anaerobic bacteria: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. [In vitro antibacterial activity of a new fluoroquinolone, this compound, against hospital isolates. Results of a multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activities of three of the newer quinolones against anaerobic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms and frequency of resistance to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Temafloxacin-Associated Hemolytic Anemia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Temafloxacin, a fluoroquinolone antibiotic, was voluntarily withdrawn from the market shortly after its 1992 approval due to an unexpectedly high incidence of a severe adverse event profile, notably immune-mediated hemolytic anemia, often accompanied by renal failure and coagulopathy.[1][2] This document provides a detailed technical overview of the adverse effects of this compound, with a primary focus on the immunological mechanisms underlying the associated hemolytic anemia. It synthesizes clinical data, outlines the proposed pathophysiology, and details the experimental protocols used to investigate this severe drug reaction, offering critical insights for contemporary drug safety and development.

Introduction

This compound was a broad-spectrum fluoroquinolone antibiotic with demonstrated efficacy against a range of pathogens responsible for lower respiratory tract, urinary tract, and skin infections.[2][3] Pre-market clinical trials involving over 3,000 patients suggested a safety profile comparable to other quinolones and non-quinolone comparators, with the most common adverse events being gastrointestinal in nature.[4][5][6] However, post-marketing surveillance rapidly identified a cluster of severe, life-threatening reactions, termed the "this compound syndrome," which led to its withdrawal just months after launch.[1] This syndrome was characterized by a constellation of symptoms including fever, hemolysis, acute renal dysfunction, coagulopathy, and hepatic dysfunction.[1][7] The underlying cause was determined to be an immune-mediated reaction, specifically a drug-induced immune hemolytic anemia (DIIHA).[1][7]

Clinical Presentation and Pathophysiology

The "this compound Syndrome"

The adverse reaction to this compound typically manifested as an acute, systemic illness. A review of 95 cases reported to the FDA revealed a consistent clinical picture:

-

Onset: The mean time to onset of symptoms after starting therapy was 6.4 days.[1]

-

Symptoms: Patients commonly presented with fever, chills, and jaundice.[1]

-

Multi-organ Involvement: A significant percentage of patients developed complications beyond hemolysis, including acute renal dysfunction (57%), coagulopathy (35%), and hepatic dysfunction (51%).[1] The renal failure was often severe, with 63% of affected patients requiring dialysis.[1][7]

Proposed Immunological Mechanism

The evidence strongly suggests that this compound-induced hemolytic anemia is caused by the formation of drug-dependent antibodies.[1][7] The prevailing hypothesis is an "immune complex" mechanism, a common pathway for DIIHA.[1][8]

In this model:

-

This compound (or a metabolite) binds to a plasma protein, forming a neoantigen.

-

The immune system produces antibodies (typically IgM or IgG) against this drug-protein complex.

-

These antibodies and the drug then form immune complexes in the circulation.

-

The immune complexes adsorb non-specifically onto the surface of red blood cells (RBCs).

-

This adsorption activates the complement cascade, leading to the formation of the Membrane Attack Complex (MAC, C5b-9) and subsequent intravascular hemolysis.[8]

This mechanism explains the often explosive onset of hemolysis and the frequent accompanying renal failure, as immune complexes can also deposit in the glomeruli, causing acute kidney injury.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", size="10,5!", ratio=fill]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10, color="#202124"];

}

Caption: Proposed immune complex mechanism for this compound-induced hemolytic anemia.

Quantitative Clinical Data

Data from a retrospective review of 95 spontaneous case reports to the FDA provide a quantitative summary of the this compound syndrome.

| Parameter | Mean / Frequency | Details |

| Patient Demographics | ||

| Number of Cases | 95 | Spontaneous reports to the FDA.[1] |

| Clinical Onset & Course | ||

| Time to Onset | 6.4 days (mean) | Time from initiation of this compound therapy.[1] |

| Hematologic Findings | ||

| Hemoglobin Drop | 4.2 g/dL (mean) | Reflects a moderate degree of hemolysis.[1] |

| Lowest Hemoglobin | 9.7 g/dL (mean) | [1] |

| Organ Dysfunction | ||

| Renal Dysfunction | 57% (54 cases) | New-onset renal issues were common.[1] |

| Requirement for Dialysis | 63% (34 of 54 cases) | Indicates the severity of the acute kidney injury.[1] |

| Coagulopathy | 35% (33 cases) | [1] |

| Hepatic Dysfunction | 51% (48 cases) | [1] |

| Outcomes | ||

| Fatalities | 2.1% (2 cases) | [1] |

Experimental Protocols for Detection

The investigation of drug-induced immune hemolytic anemia relies on specialized serological testing to detect the causative drug-dependent antibodies.[9][10]

Sample Collection and Preparation

-

Patient Samples: Both serum (or plasma) and whole blood (for RBCs) are required. Serum should be collected while the patient is symptomatic and before any transfusions, if possible.

-

Drug Solution: A stock solution of this compound must be prepared. The drug is typically dissolved in a buffered saline solution, sometimes with initial solubilization in a weak base (e.g., 0.1 N NaOH) before neutralization, to a concentration of approximately 1-2 mg/mL.

Core Serological Assays

The standard method to detect drug-dependent antibodies involves testing the patient's serum and/or an eluate from their RBCs in the presence of the drug.[9]

Method 1: Indirect Antiglobulin Test (IAT) with Drug in Solution

-

Incubation: Patient's serum is incubated with reagent RBCs (group O) in the presence of the this compound solution. A control tube without the drug is run in parallel.

-

Washing: The RBCs are washed thoroughly with saline to remove unbound antibodies.

-

Antiglobulin Reagent: Anti-human globulin (AHG) reagent (containing anti-IgG and anti-C3d) is added to the washed RBCs.

-

Observation: The mixture is centrifuged and observed for agglutination. Agglutination in the tube containing this compound but not in the control tube indicates the presence of drug-dependent antibodies.

Method 2: Testing with Drug-Treated RBCs

-

RBC Treatment: Reagent RBCs are pre-incubated with a high concentration of the drug solution, allowing the drug to adsorb to the RBC membrane.

-

Washing: The drug-treated RBCs are washed to remove any unbound drug.

-

Incubation: The patient's serum is incubated with the drug-treated RBCs.

-

Observation: The mixture is observed for agglutination, often after the addition of AHG reagent.

Caption: Experimental workflow for detecting this compound-dependent antibodies via IAT.

Implications for Drug Development and Safety

The case of this compound serves as a critical lesson in pharmacovigilance and drug safety. Several key points emerge for consideration in modern drug development:

-

Limitations of Pre-Market Trials: Despite a large pre-market clinical trial program, this rare but severe adverse event was not detected.[4][5] This highlights the need for robust post-marketing surveillance systems to identify safety signals that only become apparent with wider population exposure.

-

Immune-Mediated Toxicity: The this compound syndrome underscores the potential for drugs to induce complex, multi-system immune reactions. Assessing the potential for a drug to act as a hapten or trigger immune complex formation is a crucial, though challenging, aspect of preclinical safety assessment.

-

Structural Alerts: The structural similarity between fluoroquinolones and quinine, a drug known to cause immune-mediated cytopenias, was noted in early investigations.[7] This suggests that structural alerts can be valuable in predicting potential immunological adverse events.

-

Risk Factors: One study noted that prior exposure to other quinolone antibiotics was more common in patients who developed hemolysis after a single dose of this compound, suggesting possible pre-sensitization.[1] Identifying potential patient risk factors is a key goal for personalized medicine and drug safety.

The withdrawal of this compound was a significant event that reinforced the importance of continuous safety evaluation throughout a drug's lifecycle and contributed to the evolving standards for assessing drug-induced immunotoxicity.

References

- 1. This compound syndrome: review of 95 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C21H18F3N3O3 | CID 60021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Assessment of adverse events during drug development: experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound: a safe antibiotic for the elderly, patients with comorbidities, and other special populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemolytic anemia and acute renal failure associated with this compound-dependent antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mobile.fpnotebook.com [mobile.fpnotebook.com]

- 9. How we investigate drug-induced immune hemolytic anemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the "Temafloxacin Syndrome"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Temafloxacin, a fluoroquinolone antibiotic, was voluntarily withdrawn from the market in 1992, shortly after its approval, due to a constellation of severe adverse reactions collectively termed "this compound syndrome."[1][2][3] This syndrome is characterized by a multisystem disorder prominently featuring immune-mediated hemolytic anemia, often accompanied by renal dysfunction, hepatic abnormalities, and coagulopathy.[4] This technical guide provides a comprehensive overview of the current understanding of the this compound syndrome, focusing on its clinical presentation, the proposed immunopathological mechanisms, and the experimental methodologies used for its investigation. Quantitative data from post-marketing surveillance is summarized, and detailed experimental protocols for the detection of drug-dependent antibodies are provided. Furthermore, the key signaling pathways implicated in the syndrome's pathogenesis are visualized to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound (marketed as Omniflox) was a broad-spectrum fluoroquinolone antibiotic approved by the U.S. Food and Drug Administration (FDA) in January 1992 for the treatment of lower respiratory tract, genitourinary, and skin infections.[1] Within months of its introduction, numerous reports of serious adverse events, including fatalities, emerged, leading to its worldwide withdrawal in June 1992.[1][2][5] The cluster of severe reactions, not predicted by pre-market clinical trials, became known as the "this compound syndrome."[4][6]

The leading hypothesis for the underlying mechanism of the this compound syndrome is an immune-mediated process, most likely involving the formation of drug-dependent antibodies that trigger a cascade of pathological responses.[4][7] This guide will delve into the available data and experimental evidence that support this hypothesis.

Clinical Presentation and Quantitative Data

The clinical manifestation of the this compound syndrome is typically acute, with symptoms appearing a mean of 6.4 days after initiation of therapy.[4] A review of 95 spontaneous reports to the FDA provided the following quantitative data on the key features of the syndrome.[4]

| Clinical Feature | Number of Cases (n=95) | Percentage (%) | Additional Details |

| Hemolysis | 95 | 100 | Mean drop in hemoglobin: 42 g/L; Mean lowest hemoglobin: 97 g/L.[4] |

| Presenting Symptoms | Fever, chills, and jaundice are common initial symptoms.[4] | ||

| Renal Dysfunction | 54 | 57 | Dialysis was required in 34 of these cases (63%).[4] |

| Hepatic Dysfunction | 48 | 51 | Met criteria for hepatic dysfunction.[4] |

| Coagulopathy | 33 | 35 | - |

| Central Nervous System Complications | 4 | 4 | - |

| Fatalities | 2 | 2 | - |

Data sourced from a review of 95 spontaneous reports of hemolysis sent to the Food and Drug Administration.[4]

Proposed Pathophysiological Mechanism

The prevailing theory behind the this compound syndrome is the development of this compound-dependent antibodies.[7] It is hypothesized that this compound, or a metabolite, acts as a hapten or binds to red blood cell (RBC) membrane components, creating a neoantigen. This triggers an immune response, leading to the production of IgG and/or IgM antibodies.[4][7]

Upon subsequent exposure to the drug, these antibodies bind to the drug or the drug-RBC complex, forming immune complexes on the surface of erythrocytes. This leads to the activation of two primary destructive pathways:

-

Classical Complement Pathway Activation: The binding of IgM or certain IgG subclasses to the immune complexes on the RBC surface initiates the classical complement cascade. This leads to the formation of the membrane attack complex (MAC), causing direct intravascular hemolysis, and the opsonization of RBCs with complement fragments (e.g., C3b), marking them for destruction by phagocytes.

-

Fc Receptor-Mediated Phagocytosis: IgG-coated RBCs are recognized by Fc-gamma receptors (FcγRs) on phagocytic cells, primarily macrophages in the spleen and liver. This interaction triggers intracellular signaling cascades, leading to the engulfment and destruction of the opsonized erythrocytes (extravascular hemolysis).

Experimental Protocols

The investigation of drug-induced immune hemolytic anemia (DIIHA), such as that seen in the this compound syndrome, relies on a series of specialized serological tests to detect the presence of drug-dependent antibodies.

Direct Antiglobulin Test (DAT)

The DAT is a crucial initial test to determine if red blood cells are coated in vivo with immunoglobulins (IgG) and/or complement components.

-

Principle: Patient's washed RBCs are incubated with anti-human globulin (AHG) reagents. If IgG or complement is bound to the RBCs, the AHG will cross-link the cells, causing agglutination.

-

Reagents:

-

Polyspecific AHG (containing anti-IgG and anti-C3d)

-

Monospecific anti-IgG

-

Monospecific anti-C3d

-

Isotonic saline

-

IgG-sensitized control cells

-

-

Procedure:

-

Prepare a 2-5% suspension of the patient's RBCs in isotonic saline. Wash the RBCs 3-4 times with a large volume of saline to remove unbound proteins.

-

To a labeled test tube, add 1 drop of the washed patient's RBC suspension.

-

Add 2 drops of polyspecific AHG reagent.

-

Mix gently and centrifuge at 1000 x g for 20 seconds.

-

Gently resuspend the cell button and examine for agglutination macroscopically and microscopically.

-

If the polyspecific DAT is positive, repeat the procedure with monospecific anti-IgG and anti-C3d reagents to determine the nature of the coating protein.

-

A negative control (patient's RBCs with saline instead of AHG) should be run in parallel.

-

Validate all negative results with IgG-sensitized control cells.

-

Indirect Antiglobulin Test (IAT) for Drug-Dependent Antibodies

The IAT is used to detect in vitro sensitization of RBCs by antibodies present in the patient's serum, in the presence of the suspected drug.

-

Principle: The patient's serum is incubated with reagent RBCs in the presence of a solution of the drug. If drug-dependent antibodies are present, they will bind to the RBCs. The presence of these bound antibodies is then detected by the addition of AHG reagent.

-

Reagents:

-

Patient's serum

-

Group O reagent RBCs

-

This compound solution (e.g., 1 mg/mL in phosphate-buffered saline)

-

Anti-human globulin (AHG) reagent (anti-IgG)

-

Isotonic saline

-

IgG-sensitized control cells

-

-

Procedure:

-

Label three sets of test tubes: "Test," "Positive Control," and "Negative Control."

-

Test: Add 2 drops of patient's serum, 1 drop of reagent RBC suspension, and 2 drops of the this compound solution.

-

Positive Control: Add 2 drops of a known positive control serum (if available), 1 drop of reagent RBCs, and 2 drops of the this compound solution.

-

Negative Control 1 (Drug-independent): Add 2 drops of patient's serum and 1 drop of reagent RBCs (no drug).

-

Negative Control 2 (Drug only): Add 2 drops of saline, 1 drop of reagent RBCs, and 2 drops of the this compound solution.

-

Incubate all tubes at 37°C for 30-60 minutes.

-

Wash the cells 3-4 times with isotonic saline.

-

Add 2 drops of anti-IgG AHG to each tube.

-

Centrifuge at 1000 x g for 20 seconds.

-

Examine for agglutination. A positive result in the "Test" tube, with negative results in the negative controls, indicates the presence of this compound-dependent antibodies.

-

Validate all negative results with IgG-sensitized control cells.

-

Preparation of Drug-Coated Red Blood Cells

In some cases, the drug may bind firmly to the RBC membrane. Testing with drug-coated RBCs can be a more sensitive method for detecting drug-dependent antibodies.

-

Principle: Reagent RBCs are incubated with a high concentration of the drug, allowing it to bind to the cell membrane. These drug-coated RBCs are then used in an IAT to detect antibodies in the patient's serum.

-

Reagents:

-

Group O reagent RBCs

-

This compound solution (concentration may need to be optimized, e.g., 1-5 mg/mL)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

-

Isotonic saline

-

-

Procedure:

-

Wash group O reagent RBCs three times with isotonic saline.

-

Prepare a packed RBC volume.

-

Add an equal volume of the this compound solution to the packed RBCs.

-

Incubate at 37°C for 1-2 hours, with occasional gentle mixing.

-

Wash the drug-coated RBCs 3-4 times with a large volume of isotonic saline to remove any unbound drug.

-

Resuspend the coated RBCs to a 2-5% concentration in saline.

-

These coated cells can now be used in an IAT procedure by incubating them with the patient's serum.

-

Visualization of Key Pathways and Workflows

Diagnostic Workflow for this compound Syndrome

Proposed Signaling Pathway of this compound-Induced Hemolysis

Conclusion

The this compound syndrome serves as a critical case study in pharmacovigilance and the importance of post-marketing surveillance. The rapid identification of its severe, immune-mediated adverse effects led to its timely withdrawal, preventing further harm. For researchers and drug development professionals, understanding the proposed mechanisms of the this compound syndrome, particularly the role of drug-dependent antibodies and the subsequent activation of the complement and Fc receptor pathways, offers valuable insights into potential immunotoxicities of new chemical entities. The experimental protocols detailed in this guide provide a framework for the investigation of similar drug-induced immune-mediated cytopenias. Further research into the specific molecular interactions between this compound and cellular components, as well as the precise nature of the T-cell and B-cell responses, would provide a more complete picture of this clinically significant drug reaction.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. cdn.who.int [cdn.who.int]

- 3. Why Was this compound Pulled From the Market? [longwoodpharmacy.com]

- 4. This compound syndrome: review of 95 cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABBOTT OMNIFLOX HEMOLYTIC ANEMIA REPORTS FIRST REACHED FDA IN EARLY MAY; ABBOTT HAS NO PLANS TO RESURRECT PRODUCT FOLLOWING JUNE 5 WITHDRAWAL [insights.citeline.com]

- 6. Assessment of adverse events during drug development: experience with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemolytic anemia and acute renal failure associated with this compound-dependent antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Clinical Trial Data for Temafloxacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical trial data for Temafloxacin, a fluoroquinolone antibiotic. The information is compiled from early clinical studies and is intended for a scientific audience. This document summarizes key quantitative data in structured tables, details experimental protocols from pivotal trials, and includes visualizations of the drug's mechanism of action and a representative clinical trial workflow.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by interfering with bacterial DNA synthesis. The primary targets are two essential enzymes: DNA gyrase and topoisomerase IV.[1] In gram-negative bacteria, the principal target is DNA gyrase, while in gram-positive organisms, it is topoisomerase IV.[1] By inhibiting these enzymes, this compound prevents the relaxation of supercoiled DNA and the separation of replicated daughter DNA strands, leading to a cascade of events that ultimately results in bacterial cell death.

Pharmacokinetic Profile

Initial clinical trials established the pharmacokinetic profile of this compound in healthy volunteers and specific patient populations. The drug exhibited good oral absorption and a half-life that supported once or twice-daily dosing.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses)

| Dosage Regimen | Cmax (mg/L) | Tmax (h) | AUC (mg·h/L) | Half-life (h) | Total Clearance (mL/min) | Renal Clearance (mL/min) |

| 100 mg q12h | ~1.0 | - | - | 8.4 (average) | 197 (average) | 119 (average) |

| 200 mg q12h | ~2.0 | - | - | 8.4 (average) | 197 (average) | 119 (average) |

| 300 mg q12h | ~3.0 | - | - | 8.4 (average) | 197 (average) | 119 (average) |

| 400 mg q12h | ~4.0 | - | - | 8.4 (average) | 197 (average) | 119 (average) |

| 600 mg q12h | 6.2 ± 1.8 | - | - | 8.4 (average) | 197 (average) | 119 (average) |

| 800 mg q12h | ~8.0 | - | - | 8.4 (average) | 197 (average) | 119 (average) |

Data compiled from multiple-dose studies in healthy volunteers. Cmax values are approximate steady-state peak concentrations.[2][3][4]

Table 2: Pharmacokinetic Parameters in Special Populations

| Population | Dosage | Cmax (mg/L) | Half-life (h) | Total Clearance (mL/min) | Key Findings |

| Impaired Renal Function (CLcr < 10 mL/min) | 400 mg single dose | Not significantly affected | 24.6 ± 7.3 | 70 ± 27 | Reduced clearance and prolonged half-life.[5][6] |

| Impaired Hepatic Function (Cirrhosis) | 600 mg single dose | No significant difference | - | Significantly lower total and renal clearance | Altered pharmacokinetics primarily due to impaired renal function.[7] |

Clinical Efficacy